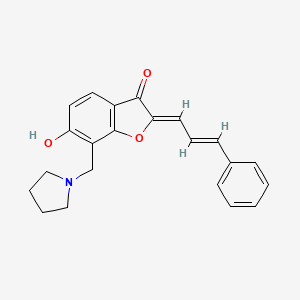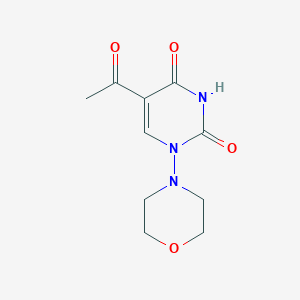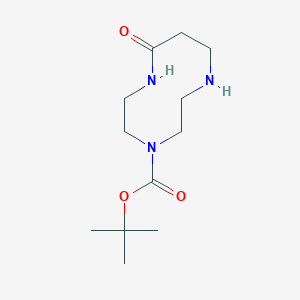![molecular formula C11H14N4O3S B2540457 3,5-diméthyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole CAS No. 2034593-03-6](/img/structure/B2540457.png)
3,5-diméthyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dérivés de la pyrrolopyrazine
Les pyrrolopyrazines constituent une classe de composés hétéroaromatiques contenant des cycles pyrrole et pyrazine. Ils sont classés en trois classes chimiques : pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine et 6H-pyrrolo[3,4-b]pyrazine. De nombreux dérivés de la pyrrolopyrazine ont été isolés à partir de plantes, de microbes et de sols .
Approches synthétiques
Une approche synthétique pour la pyrazolo[1,5-a]pyrazine-4(5H)-one implique des intermédiaires de cyclisation et un transfert de proton. Par exemple, la synthèse de l’acide 1H-pyrazole-3,5-dicarboxylique peut être réalisée à l’aide de permanganate de potassium .
Mécanisme D'action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is part of the G-protein-coupled family and plays a key role in several brain functions .
Mode of Action
The compound acts as a negative allosteric modulator (NAM) of the mGluR2 . This means it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s response to its ligand, glutamate .
Biochemical Pathways
The mGluR2 is involved in the modulation of synaptic transmission and neuronal excitability in the CNS . By acting as a NAM, the compound can reduce the activity of this pathway, potentially affecting various neurological processes.
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the activity of the mGluR2 pathway. This could potentially lead to effects such as reduced neuronal excitability and changes in synaptic transmission .
Orientations Futures
The future directions for these compounds involve further exploration of their medical and biological potential . Incorporating functional groups into the pharmacophore of the pyrazolopyrazinone scaffold represents an efficient approach for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .
Analyse Biochimique
Biochemical Properties
The 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole compound plays a role in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time .
Dosage Effects in Animal Models
The effects of 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole is involved in, including any enzymes or cofactors that it interacts with, are currently under study .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole and any effects on its activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-8-11(9(2)18-13-8)19(16,17)14-5-6-15-10(7-14)3-4-12-15/h3-4H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSKVHUDEPOUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)


![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)

![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)

![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)
